Laurolitsine

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La norboldina se puede sintetizar a través de varias rutas químicas. Un método común implica la extracción de las hojas de Peumus boldus Molina. El compuesto se aísla utilizando técnicas cromatográficas y su estructura se elucida mediante métodos espectrales como RMN 1D y 2D, UV, IR y HRFABMS .

Métodos de Producción Industrial: La producción industrial de norboldina típicamente involucra la extracción a gran escala de fuentes vegetales. Las hojas de Peumus boldus se cosechan, secan y se someten a extracción con solventes. El extracto crudo se purifica luego utilizando técnicas cromatográficas para aislar la norboldina en su forma pura .

Análisis De Reacciones Químicas

Tipos de Reacciones: La norboldina experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Oxidación: La norboldina se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas.

Reducción: La reducción de la norboldina se puede lograr utilizando reactivos como borohidruro de sodio o hidruro de litio y aluminio.

Principales Productos Formados:

Oxidación: La oxidación de la norboldina generalmente resulta en la formación de derivados de quinona.

Reducción: Las reacciones de reducción producen varias formas reducidas de norboldina, dependiendo de las condiciones específicas y los reactivos utilizados.

Sustitución: Las reacciones de sustitución pueden producir derivados halogenados de norboldina.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Antihyperglycemic Effects

Laurolitsine has demonstrated significant antihyperglycemic properties. In studies involving ob/ob mice, it exhibited potent effects in lowering blood glucose levels. The mechanisms underlying these effects are believed to involve the modulation of metabolic pathways, particularly through the activation of AMP-activated protein kinase (AMPK) and regulation of gut microbiota .

Antihyperlipidemic Effects

In addition to its antihyperglycemic effects, this compound has shown promising results in managing lipid metabolism. It was observed to improve lipid profiles in diabetic models, suggesting its potential as a therapeutic agent for conditions associated with dyslipidemia .

Pharmacokinetics

Recent studies have established a reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying this compound in biological matrices. Key pharmacokinetic parameters were determined through studies on Sprague-Dawley rats:

| Administration Route | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Tissue Concentration (ng/g) |

|---|---|---|---|---|

| Intravenous | 0.083 | 1.67 | - | Liver: 905.12 |

| Oral | 0.47 | 3.73 | 18.17 | Gastrointestinal tract: 26,015.33 |

The study revealed that this compound had a low oral bioavailability and was predominantly concentrated in the gastrointestinal tract, liver, and lungs shortly after administration .

Case Studies

- Diabetes Management in Mice

-

Tissue Distribution Study

- In a pharmacokinetic study using LC-MS/MS, researchers tracked the distribution of this compound across various tissues post-administration. Results indicated significant accumulation in the liver and gastrointestinal tract, providing insights into its bioactive potential and therapeutic applications .

Mecanismo De Acción

La norboldina ejerce sus efectos a través de múltiples mecanismos:

Actividad Antioxidante: Elimina los radicales libres, reduciendo el estrés oxidativo y previniendo el daño neuronal.

Mecanismos Neuroprotectores: La norboldina suprime la actividad de la acetilcolinesterasa y la butirilcolinesterasa, bloquea los hemicanales de conexina-43 y reduce la liberación de interleucina mediada por NF-κβ y la excitotoxicidad del glutamato.

Dianas Moleculares y Vías: El compuesto se dirige a los receptores serotoninérgicos, dopaminérgicos, opioides y colinérgicos, lo que lo hace efectivo en el tratamiento de disfunciones neuroconductuales.

Comparación Con Compuestos Similares

La norboldina se compara con otros alcaloides similares, tales como:

Boldina: Otro alcaloide de la misma planta, conocido por sus propiedades antioxidantes y hepatoprotectoras.

Norisoboldina: Un alcaloide natural de isoquinolina con efectos antiinflamatorios y neuroprotectores.

N-cianometilnorboldina: Un derivado de la norboldina con actividad vasorrelajante.

Singularidad: Su capacidad para interactuar con múltiples dianas y vías moleculares lo convierte en un compuesto versátil en la investigación científica y el desarrollo farmacéutico .

Actividad Biológica

Laurolitsine, an aporphine alkaloid primarily derived from the bark of Litsea glutinosa, has garnered attention for its significant biological activities, particularly its antidiabetic effects. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and therapeutic potential.

Pharmacokinetics and Tissue Distribution

A study conducted by Liu et al. (2021) established a robust LC-MS/MS method to investigate the pharmacokinetics of this compound in Sprague-Dawley rats. The study revealed important pharmacokinetic parameters following both intravenous and oral administration:

| Administration Route | Dose (mg/kg) | (h) | (h) | Oral Bioavailability (%) |

|---|---|---|---|---|

| Intravenous | 2.0 | 0.083 | 1.67 | - |

| Oral | 10.0 | 0.47 | 3.73 | 18.17 |

The study found that this compound exhibited high concentrations in the gastrointestinal tract, liver, lungs, and kidneys shortly after administration, indicating significant tissue distribution capabilities. However, it showed low excretion rates in urine and feces, suggesting extensive metabolism or retention within tissues .

Antidiabetic Effects

This compound has been shown to exhibit potent antihyperglycemic and antihyperlipidemic effects in various animal models. A recent study by Zhou et al. (2022) demonstrated that this compound significantly improved glucose metabolism and lipid profiles in ob/ob diabetic mice. The compound was found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid homeostasis:

- Mechanisms of Action :

Case Studies and Experimental Findings

In vivo studies using the db/db mouse model provided further insights into the therapeutic potential of this compound:

- Weight Loss : Mice treated with this compound exhibited significant weight loss compared to controls.

- Biochemical Improvements : Serum biochemical analyses indicated enhanced liver function and reduced markers of renal stress.

- Pathological Examination : Histological evaluations showed protective effects on pancreatic islets, suggesting a potential for preserving insulin-producing cells under diabetic conditions .

Cytotoxicity and Antibacterial Activity

Research has also explored the cytotoxic properties of this compound against various cancer cell lines. In vitro assays indicated that while this compound possesses some cytotoxic activity, it is selective and does not induce significant toxicity at therapeutic doses. For example, studies have reported IC50 values for related aporphine alkaloids against MCF7 (breast cancer) cells, demonstrating potential as an anticancer agent .

Propiedades

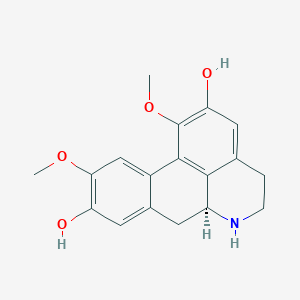

IUPAC Name |

1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-22-15-8-11-10(7-13(15)20)5-12-16-9(3-4-19-12)6-14(21)18(23-2)17(11)16/h6-8,12,19-21H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVJVURXKAZJRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC3C4=C(C2=C1)C(=C(C=C4CCN3)O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Laurolitsine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040974 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5890-18-6 | |

| Record name | Laurolitsine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040974 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

138 - 140 °C | |

| Record name | Laurolitsine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040974 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.